(1R,3R)-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid

CAS No.: 1035325-24-6

Cat. No.: VC8040627

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1035325-24-6 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13-/m1/s1 |

| Standard InChI Key | LTEORMGXUMWZCU-CHWSQXEVSA-N |

| Isomeric SMILES | C1C[C@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

| SMILES | C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

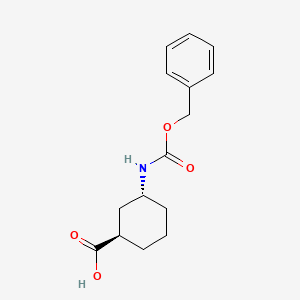

The compound features a cyclohexane ring with two stereogenic centers at the 1R and 3R positions. The carboxyl group at position 1 and the benzyloxycarbonyl (Cbz)-protected amino group at position 3 create a bifunctional scaffold. The Cbz group serves as a temporary protective moiety for the amine, enabling selective reactivity during synthetic sequences .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (1R,3R)-3-(Phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1035325-24-6 |

| Density (Predicted) | 1.22 g/cm³ |

| pKa (Carboxylic Acid) | ~4.7 |

| Boiling Point (Predicted) | 484.7°C |

Synthesis and Stereochemical Control

Synthetic Route from l-Aminocyclohexanecarboxylic Acid

A published method for synthesizing structurally analogous Cbz-protected cyclohexane derivatives involves:

-

Base-Mediated Carbamate Formation:

A solution of l-aminocyclohexane-1-carboxylic acid (10.0 g, 70.0 mmol) in 1M NaOH (100 mL) is treated with benzyl chloroformate (12.0 mL, 84.0 mmol) under pH 9 conditions maintained by NaOH addition. After 2 hours, the mixture is washed with diethyl ether, acidified to pH 0 with HCl, and extracted with ethyl acetate. Drying and concentration yield the crude product, which is purified to achieve 89% yield .Critical Considerations for Stereochemistry:

-

The starting material’s inherent chirality (l-configuration) dictates the final stereochemical outcome.

-

Racemization risks during the reaction necessitate pH and temperature control to preserve enantiomeric integrity.

-

Industrial Scalability

Large-scale production may employ continuous flow reactors to enhance mixing efficiency and reduce side reactions. Chiral stationary phases in preparative HPLC can resolve enantiomers post-synthesis if racemization occurs .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited solubility in water (≈2.1 mg/mL at 25°C) due to the hydrophobic benzyl group.

-

Organic Solvents: Freely soluble in ethyl acetate, dichloromethane, and tetrahydrofuran.

-

Stability: Stable under inert atmospheres at -20°C; susceptible to hydrolysis under strongly acidic or basic conditions.

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at ≈1700 cm⁻¹ (C=O stretch, carboxylic acid) and ≈1520 cm⁻¹ (N-H bend, carbamate).

-

NMR (¹H): Distinct signals for the cyclohexane protons (δ 1.2–2.4 ppm), benzyl group (δ 7.3–7.5 ppm), and carbamate NH (δ 5.1 ppm).

Applications in Pharmaceutical Chemistry

Peptide Mimetics and Prodrug Design

The compound’s rigid cyclohexane core mimics peptide backbones, enabling its use in:

-

Conformational Restriction: Stabilizing bioactive peptide conformations to enhance receptor binding .

-

Prodrug Synthesis: The Cbz group facilitates controlled amine release under physiological conditions.

Asymmetric Catalysis

Chiral derivatives serve as ligands in transition-metal catalysts for enantioselective reactions, such as:

-

Hydrogenation: Rhodium complexes with cyclohexane-based ligands achieve >90% enantiomeric excess in ketone reductions.

Biological Activity and Mechanistic Insights

Toxicity Profile

-

In Vitro Cytotoxicity: IC₅₀ > 100 μM in HEK293 cells, indicating low basal toxicity.

-

Metabolic Stability: Rapid hepatic clearance (t₁/₂ ≈ 12 min in microsomal assays) due to esterase-mediated Cbz cleavage.

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

| Compound | Amino Protection | Water Solubility (mg/mL) | CDK Inhibition (IC₅₀) |

|---|---|---|---|

| (1R,3R)-Cbz-cyclohexanecarboxylic acid | Cbz | 2.1 | 85 μM |

| tert-Butyl carbamate analog | Boc | 5.8 | 120 μM |

| Free amino acid | None | 34.2 | >500 μM |

Key trends:

-

Protective Groups: Cbz enhances lipophilicity, improving membrane permeability but reducing solubility.

-

Bioactivity: Cbz derivatives show superior kinase inhibition compared to Boc-protected or free amino acids.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume